molecular formula C49H69N11O11S B10795403 H-DL-Pyr-DL-Leu-DL-Trp-DL-Ala-DL-Val-Gly-DL-Ser-DL-Phe-DL-Met-NH2

H-DL-Pyr-DL-Leu-DL-Trp-DL-Ala-DL-Val-Gly-DL-Ser-DL-Phe-DL-Met-NH2

Cat. No.: B10795403
M. Wt: 1020.2 g/mol
InChI Key: UIMIJUUMRLISQI-UHFFFAOYSA-N
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Description

H-DL-Pyr-DL-Leu-DL-Trp-DL-Ala-DL-Val-Gly-DL-Ser-DL-Phe-DL-Met-NH2 is a synthetic peptide composed of multiple amino acids. This compound is a group of stereoisomers with the chemical formula C₅₁H₆₈N₁₄O₁₁S . It is used in various scientific research fields due to its unique properties and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-Leu-DL-Trp-DL-Ala-DL-Val-Gly-DL-Ser-DL-Phe-DL-Met-NH2 involves the stepwise addition of amino acids in a specific sequence. The process typically uses solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. The amino acids are protected with specific groups to prevent unwanted reactions. The coupling reactions are facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the assembly, the peptide is cleaved from the solid support and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-Leu-DL-Trp-DL-Ala-DL-Val-Gly-DL-Ser-DL-Phe-DL-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions typically require coupling reagents such as DCC and HOBt .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-DL-Pyr-DL-Leu-DL-Trp-DL-Ala-DL-Val-Gly-DL-Ser-DL-Phe-DL-Met-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system.

    Industry: Utilized in the development of peptide-based materials and sensors

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-Leu-DL-Trp-DL-Ala-DL-Val-Gly-DL-Ser-DL-Phe-DL-Met-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific sequence of the peptide .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other synthetic peptides with different sequences of amino acids, such as H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 .

Uniqueness

H-DL-Pyr-DL-Leu-DL-Trp-DL-Ala-DL-Val-Gly-DL-Ser-DL-Phe-DL-Met-NH2 is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications.

Properties

Molecular Formula

C49H69N11O11S

Molecular Weight

1020.2 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C49H69N11O11S/c1-26(2)20-35(57-44(66)34-16-17-39(62)54-34)46(68)59-37(22-30-23-51-32-15-11-10-14-31(30)32)45(67)53-28(5)43(65)60-41(27(3)4)49(71)52-24-40(63)55-38(25-61)48(70)58-36(21-29-12-8-7-9-13-29)47(69)56-33(42(50)64)18-19-72-6/h7-15,23,26-28,33-38,41,51,61H,16-22,24-25H2,1-6H3,(H2,50,64)(H,52,71)(H,53,67)(H,54,62)(H,55,63)(H,56,69)(H,57,66)(H,58,70)(H,59,68)(H,60,65)

InChI Key

UIMIJUUMRLISQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCSC)C(=O)N)NC(=O)C4CCC(=O)N4

Origin of Product

United States

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